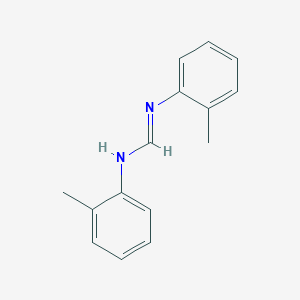
N,N'-bis(2-methylphenyl)methanimidamide
Description
N,N'-bis(2-methylphenyl)methanimidamide is a methanimidamide derivative featuring two ortho-methyl-substituted phenyl groups attached to the central methanimidamide core. Methanimidamides are characterized by their N,N'-diaryl substitution, which influences steric and electronic properties, making them valuable in organometallic synthesis and materials science .
Properties
CAS No. |
16596-01-3 |
|---|---|
Molecular Formula |
C15H16N2 |
Molecular Weight |
224.3 g/mol |
IUPAC Name |
N,N'-bis(2-methylphenyl)methanimidamide |
InChI |
InChI=1S/C15H16N2/c1-12-7-3-5-9-14(12)16-11-17-15-10-6-4-8-13(15)2/h3-11H,1-2H3,(H,16,17) |
InChI Key |
XPSKKIFRDZCDFN-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC=NC2=CC=CC=C2C |
Canonical SMILES |
CC1=CC=CC=C1NC=NC2=CC=CC=C2C |
Other CAS No. |
16596-01-3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- In contrast, para-substituted analogs (e.g., 2,4-dimethylphenyl) may exhibit different electronic effects.
- Electronic Effects : Methoxy groups (e.g., in N,N-bis(2-methoxyphenyl)ethanimidamide) are electron-donating, increasing solubility and altering fluorescence properties compared to methyl groups .
- Toxicity: Chlorine-containing derivatives like Chlordimeform demonstrate heightened carcinogenicity, emphasizing the impact of substituent choice on safety profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


